molecular formula C5H4O4-2 B1239397 (E)-glutaconate(2-)

(E)-glutaconate(2-)

Cat. No. B1239397
M. Wt: 128.08 g/mol
InChI Key: XVOUMQNXTGKGMA-OWOJBTEDSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Glutaconate(2-) is a pentenedioate that is the dianion obtained by the deprotonation of both the carboxy groups of glutaconic acid. It has a role as a human metabolite. It is a conjugate base of a glutaconate(1-).

Scientific Research Applications

  • Biochemical Pathways and Enzymatic Studies :

    • Berger et al. (2008) explored the effects of ethyl-eicosapentaenoic acid (E-EPA) on brain metabolism in psychosis patients, finding alterations in glutathione availability and modulation of the glutamine/glutamate cycle (Berger et al., 2008).
    • Yu et al. (2017) reported on the production of glutarate by Escherichia coli using a biosynthetic pathway involving glutaconate, providing insights into biobased production from renewable resources (Yu et al., 2017).
    • Mack et al. (1994) identified the genes encoding glutaconate CoA-transferase in Acidaminococcus fermentans, which are involved in the conversion of (R)-2-hydroxyglutarate to crotonyl-CoA (Mack et al., 1994).
    • Jain et al. (2000) discussed the role of vitamin E in restoring glutathione in erythrocytes of type 1 diabetic children, highlighting the interplay between different biochemical pathways (Jain et al., 2000).
  • Metabolic and Chemical Studies :

    • Buckel et al. (2005) studied glutaconate CoA-transferase from Acidaminococcus fermentans, providing detailed insights into its specificity and catalysis (Buckel et al., 2005).
    • Zander et al. (2002) examined the effects of glucagon-like peptide 1 on glycaemic control, indirectly relating to the metabolic pathways involving glutaconate (Zander et al., 2002).
    • Buckel (1980) discussed the reversible dehydration of (R)-2-hydroxyglutarate to (E)-glutaconate, providing crucial understanding of enzymatic reactions in microbial fermentation (Buckel, 1980).
    • Peet & Horrobin (2002) studied the effects of ethyl eicosapentaenoate on schizophrenic symptoms, indirectly linking to metabolic pathways involving glutaconate (Peet & Horrobin, 2002).
  • Material Science and Industrial Applications :

    • Park & Zhao (2004) explored the incorporation of minerals or vitamins like gluconate into chitosan-based films, demonstrating potential applications in food science and packaging (Park & Zhao, 2004).
    • Tan et al. (2017) investigated the interaction between sodium gluconate and polycarboxylate superplasticizer, which has implications in construction materials (Tan et al., 2017).

properties

Molecular Formula

C5H4O4-2

Molecular Weight

128.08 g/mol

IUPAC Name

(E)-pent-2-enedioate

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/p-2/b2-1+

InChI Key

XVOUMQNXTGKGMA-OWOJBTEDSA-L

Isomeric SMILES

C(/C=C/C(=O)[O-])C(=O)[O-]

SMILES

C(C=CC(=O)[O-])C(=O)[O-]

Canonical SMILES

C(C=CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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